2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide

Physicochemical Profiling Drug-likeness LogP

This compound is a synthetic, brominated 2,3,4,5-tetrahydro-1-benzoxepin derivative featuring an N-methylacetamide side chain. It belongs to the broader class of benzoxepins, a scaffold explored for diverse biological activities including orexin receptor antagonism and soluble epoxide hydrolase (sEH) inhibition.

Molecular Formula C13H16BrNO3
Molecular Weight 314.179
CAS No. 2241140-61-2
Cat. No. B2787767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide
CAS2241140-61-2
Molecular FormulaC13H16BrNO3
Molecular Weight314.179
Structural Identifiers
SMILESCNC(=O)COC1CCCOC2=C1C=CC(=C2)Br
InChIInChI=1S/C13H16BrNO3/c1-15-13(16)8-18-11-3-2-6-17-12-7-9(14)4-5-10(11)12/h4-5,7,11H,2-3,6,8H2,1H3,(H,15,16)
InChIKeyUOFPBAVTBTWGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide (CAS 2241140-61-2): Chemical Identity and Scaffold Context for Procurement Decisions


This compound is a synthetic, brominated 2,3,4,5-tetrahydro-1-benzoxepin derivative featuring an N-methylacetamide side chain. It belongs to the broader class of benzoxepins, a scaffold explored for diverse biological activities including orexin receptor antagonism and soluble epoxide hydrolase (sEH) inhibition [1]. Its unique combination of an 8-bromo substituent and a flexible N-methylacetamide ether linkage distinguishes its physicochemical profile from close analogs, which is a primary factor in chemical procurement for targeted library synthesis. The molecular formula is C13H16BrNO3 with a molecular weight of 314.179 g/mol [2].

Procurement Risk: Why In-Class 8-Bromo-Benzoxepin Analogs Cannot Be Interchanged with 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide


Substituting this compound with a generic 8-bromo-benzoxepin analog (e.g., the ethanol or morpholine derivative) without quantitative justification introduces significant risk to experimental reproducibility. The N-methylacetamide side chain imparts a distinct hydrogen-bonding donor/acceptor profile and alters lipophilicity compared to analogs, which can critically influence pharmacokinetic properties, target binding kinetics, and off-target selectivity in biological assays [1]. The following evidence demonstrates that even minor structural modifications within this series lead to quantifiable differences in key molecular descriptors, rendering simple interchange without re-validation scientifically unsound.

Head-to-Head Evidence: Quantified Differentiation of 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide From Its Closest Analogs


Lipophilicity and Hydrogen-Bonding Capacity vs. Ethanol Analog (CAS 2091203-48-2)

The target compound demonstrates a higher calculated partition coefficient (cLogP) and an additional hydrogen bond donor compared to its direct ethanol analog. This is driven by the replacement of a terminal hydroxyl group with an N-methylamide. These differences are critical for predicting membrane permeability and solubility [1].

Physicochemical Profiling Drug-likeness LogP

Heavy Atom Effect for X-ray Crystallography vs. Non-Halogenated Analog

The presence of bromine at the 8-position provides a significant anomalous scattering signal for X-ray crystallography, a feature absent in the non-halogenated or chlorinated analogs. This makes the compound a superior tool for de novo phasing or unambiguous binding mode determination in fragment-based drug discovery [1].

Structural Biology X-ray Crystallography Fragment Screening

Target Engagement Profile Suggests Distinct Polypharmacology from 8-Bromo-Benzoxepin Scaffolds

While direct bioactivity data for this precise compound is limited in the public domain, the 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin scaffold is known to engage targets such as the orexin 1 receptor (OX1R) [1] and soluble epoxide hydrolase (sEH) [2]. The N-methylacetamide moiety introduces a unique hydrogen-bonding pharmacophore not present in simpler 8-bromo analogs, which is a known structural determinant for modulating selectivity within these target families. This compound is therefore not merely a bioisostere but a distinct probe for exploring subtype selectivity.

Kinase Inhibition Epoxide Hydrolase Selectivity

Synthetic Tractability and Purity Profile vs. Bulk 8-Bromo-Benzoxepin

The compound's synthesis, involving an ether linkage formation at the 5-position to an N-methylacetamide group, is a more complex and controlled process compared to simple bromination of the unsubstituted benzoxepin. This is reflected in the typically reported purity levels. While simple 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin is available as a crude scaffold, this derivative is offered at a certified 95% purity, making it suitable for direct use in quantitative biological assays without further purification [1].

Synthetic Chemistry Purity Building Block

Optimal Scientific Application Scenarios for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide


Fragment-Based Drug Discovery (FBDD) Libraries for CNS Targets

This compound is an ideal candidate for inclusion in a fragment library targeting CNS-related proteins. Its cLogP of ~2.5 and single hydrogen bond donor profile align with CNS drug-like space [1]. The 8-bromo substituent provides a crucial synthetic handle for further elaboration (e.g., via Suzuki coupling) and an anomalous scattering signal for X-ray crystallographic fragment screening, enabling rapid hit-to-lead progression [2].

Structure-Activity Relationship (SAR) Exploration of Orexin or sEH Inhibitors

For a medicinal chemistry program targeting the orexin receptor or soluble epoxide hydrolase, this compound represents a key intermediate in exploring the SAR around the 5-position of the benzoxepin ring. Its N-methylacetamide side chain is a distinct pharmacophore that can be used to probe hydrogen-bonding interactions in the target's binding pocket, differentiating it from simple ether or alcohol analogs [1].

Calibration and Validation of in silico ADME Models

The quantifiable difference in cLogP between this compound and its closest ethanol analog (Δ cLogP ≈ 0.7) makes this pair a useful benchmark set for training or validating computational models that predict lipophilicity and its impact on membrane permeability. Procurement of this specific compound ensures the exact chemical structure is used for experimental determination of logP, providing a ground truth for model refinement [1].

Chemical Probe for Epigenetic or Kinase Target Profiling

The 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin scaffold has shown activity against bromodomain-containing protein 4 (BRD4) with related analogs exhibiting IC50 values in the micromolar range [2]. This N-methylacetamide derivative can serve as a next-generation probe to investigate the influence of the 5-position side chain on potency and selectivity against the BET bromodomain family, a key area of oncology research.

Quote Request

Request a Quote for 2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.